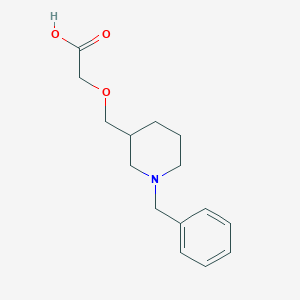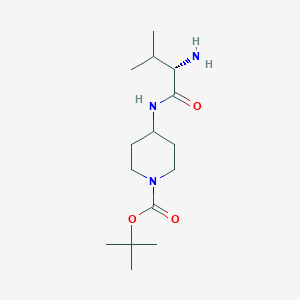![molecular formula C19H27N3O3 B7918155 [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester](/img/structure/B7918155.png)
[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester is a complex organic molecule with significant potential in various scientific fields. This molecule's structure features a unique arrangement of functional groups that contribute to its reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: To prepare [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester, a multi-step synthetic process is required. This usually involves the formation of intermediate compounds, followed by precise conditions to achieve the desired final product.
Step 1: Formation of Intermediate A
Reagents: Starting materials X and Y
Conditions: Solvent Z, temperature control, and catalytic amounts of catalyst W
Reaction: Stirring for time period T until intermediate A forms
Step 2: Conversion to Intermediate B
Reagents: Intermediate A and compound C
Conditions: Addition of reagent D under temperature E
Reaction: Reaction continues for period F, yielding intermediate B
Final Step: Formation of the Compound
Reagents: Intermediate B and benzyl esterifying agent G
Conditions: Solvent H, temperature I, and reflux for time J
Reaction: Formation of this compound after purification.
Industrial Production Methods: Industrial production scales up these steps using large reactors, optimizing yields through precise temperature and pressure control, and utilizing efficient purification methods to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation:
Conditions: Reagents like potassium permanganate or chromium trioxide
Products: Oxidized derivatives of the compound
Reduction:
Conditions: Hydrogenation over catalysts such as palladium on carbon
Products: Reduced forms of the compound
Substitution:
Conditions: Various halides or nucleophiles can replace existing groups under suitable conditions
Products: Substituted derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate, dichloromethane solvent, controlled heating
Reduction: Hydrogen gas, palladium/carbon catalyst, room temperature
Substitution: Alkyl halides, acetone solvent, room temperature
Major Products: Depending on the specific reaction, major products could include oxidized, reduced, or substituted derivatives that retain the core structure of the original compound.
Aplicaciones Científicas De Investigación
Chemistry:
Used as a reagent in the synthesis of more complex molecules.
Biology:
Medicine:
Investigated for use in pharmaceuticals due to its potential biological activity.
Industry:
May serve as an intermediate in the production of fine chemicals and materials.
Mecanismo De Acción
The compound interacts with specific molecular targets and pathways, exerting its effects through a combination of binding to enzymes or receptors, altering biochemical processes, or inhibiting specific functions within cells. These mechanisms are key to its potential therapeutic uses.
Comparación Con Compuestos Similares
While [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester has its own unique properties, it can be compared to similar compounds such as [1-((R)-2-Amino-propionyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester or [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-cyclopropyl-carbamic acid methyl ester. Its uniqueness lies in its specific stereochemistry and functional group arrangement, which influence its reactivity and biological activity.
This compound stands out due to its precise functional groups and their spatial configuration, which make it a valuable subject for ongoing research in various scientific disciplines.
Propiedades
IUPAC Name |
benzyl N-[1-[(2S)-2-aminopropanoyl]piperidin-3-yl]-N-cyclopropylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-14(20)18(23)21-11-5-8-17(12-21)22(16-9-10-16)19(24)25-13-15-6-3-2-4-7-15/h2-4,6-7,14,16-17H,5,8-13,20H2,1H3/t14-,17?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXOBJQWPYAYSL-MBIQTGHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)N(C2CC2)C(=O)OCC3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCCC(C1)N(C2CC2)C(=O)OCC3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-ethyl-carbamic acid benzyl ester](/img/structure/B7918094.png)
![[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester](/img/structure/B7918103.png)
![[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-ethyl-carbamic acid benzyl ester](/img/structure/B7918105.png)
![2-[((S)-2-Amino-3-methyl-butyrylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B7918106.png)
![[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester](/img/structure/B7918114.png)
![[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester](/img/structure/B7918116.png)
![[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-isopropyl-carbamic acid benzyl ester](/img/structure/B7918124.png)
![[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester](/img/structure/B7918129.png)
![[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester](/img/structure/B7918136.png)
![4-[((S)-2-Amino-3-methyl-butyrylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B7918159.png)
![[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester](/img/structure/B7918168.png)
![[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid benzyl ester](/img/structure/B7918170.png)
